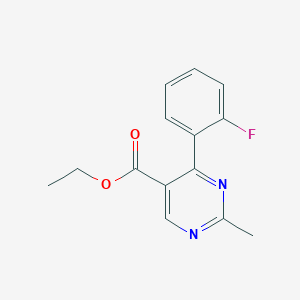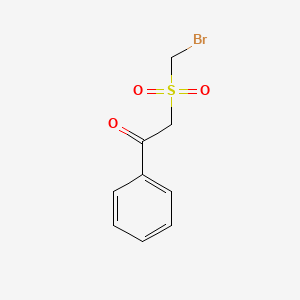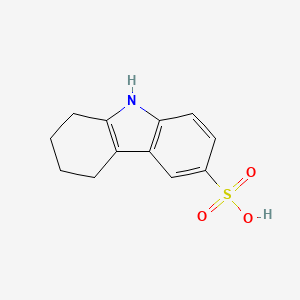![molecular formula C28H21BrFNO4 B12596619 [1,1'-Biphenyl]-3-carboxylic acid, 4'-[[(4-bromobenzoyl)[(4-fluorophenyl)methyl]amino]methyl]-4-hydroxy-](/img/structure/B12596619.png)
[1,1'-Biphenyl]-3-carboxylic acid, 4'-[[(4-bromobenzoyl)[(4-fluorophenyl)methyl]amino]methyl]-4-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’-Biphenyl]-3-carboxylic acid, 4’-[[(4-bromobenzoyl)[(4-fluorophenyl)methyl]amino]methyl]-4-hydroxy- is a complex organic compound with a unique structure that includes biphenyl, carboxylic acid, bromobenzoyl, fluorophenyl, and hydroxy functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-3-carboxylic acid, 4’-[[(4-bromobenzoyl)[(4-fluorophenyl)methyl]amino]methyl]-4-hydroxy- typically involves multiple steps, including the formation of the biphenyl core, introduction of the carboxylic acid group, and subsequent functionalization with bromobenzoyl, fluorophenyl, and hydroxy groups. Common synthetic routes may involve:
Formation of Biphenyl Core: This can be achieved through Suzuki coupling reactions between phenylboronic acid and halobenzenes.
Introduction of Carboxylic Acid Group: This step may involve oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
[1,1’-Biphenyl]-3-carboxylic acid, 4’-[[(4-bromobenzoyl)[(4-fluorophenyl)methyl]amino]methyl]-4-hydroxy- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, chromium trioxide, potassium permanganate.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted biphenyl derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its structure suggests that it may have activity against certain diseases, and it could be used as a lead compound for the development of new drugs.
Industry
In industry, this compound could be used in the development of new materials, such as polymers and coatings. Its unique structure may impart desirable properties to these materials, such as increased stability or specific reactivity.
作用机制
The mechanism of action of [1,1’-Biphenyl]-3-carboxylic acid, 4’-[[(4-bromobenzoyl)[(4-fluorophenyl)methyl]amino]methyl]-4-hydroxy- is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s multiple functional groups allow it to form various interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its targets. These interactions can modulate the activity of the targets, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
[1,1’-Biphenyl]-3-carboxylic acid: A simpler analog lacking the additional functional groups.
4’-[[(4-Bromobenzoyl)[(4-fluorophenyl)methyl]amino]methyl]-4-hydroxybiphenyl: A compound with similar functional groups but different substitution patterns.
Uniqueness
The uniqueness of [1,1’-Biphenyl]-3-carboxylic acid, 4’-[[(4-bromobenzoyl)[(4-fluorophenyl)methyl]amino]methyl]-4-hydroxy- lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a balance of reactivity and stability, making it a valuable compound for research and industrial applications.
属性
分子式 |
C28H21BrFNO4 |
|---|---|
分子量 |
534.4 g/mol |
IUPAC 名称 |
5-[4-[[(4-bromobenzoyl)-[(4-fluorophenyl)methyl]amino]methyl]phenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C28H21BrFNO4/c29-23-10-7-21(8-11-23)27(33)31(17-19-3-12-24(30)13-4-19)16-18-1-5-20(6-2-18)22-9-14-26(32)25(15-22)28(34)35/h1-15,32H,16-17H2,(H,34,35) |
InChI 键 |
GRLDZHNAUWEKRB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CN(CC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)Br)C4=CC(=C(C=C4)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Thiophenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-4-nitro-](/img/structure/B12596546.png)


![2-Propen-1-one, 1-phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]-](/img/structure/B12596556.png)

![N-Acetyl-4-[bis(chloromethyl)amino]-L-phenylalanine](/img/structure/B12596566.png)
![1,2,4-Trioxane, 6-(1-[1,1'-biphenyl]-4-ylethenyl)-3,3-dimethyl-](/img/structure/B12596567.png)



![N-Butyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12596611.png)
![4-Methyl-N-[4-(methylsulfanyl)phenyl]benzamide](/img/structure/B12596614.png)
